molecular formula C11H11NO B12505917 1-(Quinolin-8-yl)ethanol

1-(Quinolin-8-yl)ethanol

Cat. No.: B12505917
M. Wt: 173.21 g/mol
InChI Key: CWYMERWLAWNIBF-UHFFFAOYSA-N
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Description

1-(Quinolin-8-yl)ethanol is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The structure of this compound consists of a quinoline ring attached to an ethanol moiety at the 8th position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-8-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-8-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and scalability. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-8-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(Quinolin-8-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 1-(Quinolin-8-yl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols can be used under suitable conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(Quinolin-8-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-8-yl)ethanol and its derivatives involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence multiple signaling pathways, including those related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

    Quinoline: The parent compound of 1-(Quinolin-8-yl)ethanol, quinoline itself, is a versatile scaffold with various biological activities.

    1-(Quinolin-8-yl)ethanone: The oxidized form of this compound, which also exhibits significant biological activities.

    2-(Quinolin-8-yl)ethanol: A structural isomer with similar properties but different reactivity and biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8th position allows for diverse functionalizations, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-quinolin-8-ylethanol

InChI

InChI=1S/C11H11NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-8,13H,1H3

InChI Key

CWYMERWLAWNIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1N=CC=C2)O

Origin of Product

United States

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